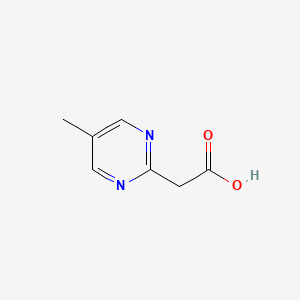

2-(5-Methylpyrimidin-2-yl)acetic acid

Beschreibung

Contextualizing 2-(5-Methylpyrimidin-2-yl)acetic Acid within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. ncert.nic.in Pyrimidine (B1678525) is a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. researchgate.net

2-(5-Methylpyrimidin-2-yl)acetic acid is an organic compound that belongs to this class of pyrimidine derivatives. Its structure is characterized by a pyrimidine ring with a methyl group substituted at the 5-position and an acetic acid group at the 2-position. evitachem.com The presence of both the nitrogen-containing heterocyclic ring and the carboxylic acid functional group defines its chemical behavior and potential for further chemical modifications, such as esterification and amidation reactions. evitachem.com This positions the compound as a valuable intermediate in organic synthesis.

Table 1: Chemical Identity of 2-(5-Methylpyrimidin-2-yl)acetic acid

| Identifier | Value |

| IUPAC Name | 2-(5-Methylpyrimidin-2-yl)acetic acid |

| Chemical Family | Pyrimidine derivative |

| Functional Groups | Carboxylic acid, Pyrimidine ring |

| Appearance | Typically a white crystalline solid |

| Solubility | Soluble in polar solvents like water and ethanol |

This table is based on data from available chemical supplier information. evitachem.com

Evolution of Research Perspectives on Pyrimidine-Based Scaffolds

The scientific interest in pyrimidine-based scaffolds has a long history, originating from their discovery as essential components of nucleic acids. jacsdirectory.com Early research focused on understanding their fundamental role in biological systems. Over the past several decades, the perspective has broadened significantly, with medicinal chemists exploring the vast therapeutic potential of synthetic pyrimidine derivatives. researchgate.net

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a wide array of analogues with diverse pharmacological activities. ijpsr.com Research has led to the development of numerous drugs containing the pyrimidine nucleus, with applications as anticancer, antiviral, and antibacterial agents. jacsdirectory.com The evolution of research has been driven by the continuous need for new therapeutic agents and the development of novel synthetic methodologies that allow for the creation of diverse libraries of pyrimidine derivatives for biological screening. researchgate.netmdpi.com This ongoing exploration ensures that pyrimidine-based scaffolds remain a central focus in the quest for new and improved pharmaceuticals. mdpi.com

Methodological Approaches in Investigating Novel Chemical Entities

The investigation of a novel chemical entity such as 2-(5-Methylpyrimidin-2-yl)acetic acid involves a multi-faceted approach to confirm its structure, purity, and properties. The synthesis of new pyrimidine derivatives is often achieved through methods like condensation reactions. nih.gov For instance, one potential synthesis route for 2-(5-Methylpyrimidin-2-yl)acetic acid could involve the direct introduction of an acetic acid group onto a 5-methylpyrimidine (B16526) starting material through electrophilic substitution. evitachem.com Another approach could be the esterification of 5-methylpyrimidin-2-ylmethanol with acetic anhydride (B1165640) or acetyl chloride, followed by hydrolysis. evitachem.com

Once synthesized, a combination of analytical techniques is employed for characterization. These methods are crucial for unequivocally establishing the identity and purity of the new compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to determine the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity of atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the carboxylic acid's C=O and O-H bonds. nih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. mdpi.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the purity of the synthesized compound and to isolate it from reaction mixtures. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. mdpi.com

Physical Characterization:

Melting Point Analysis: The melting point of a crystalline solid is a key physical property that can indicate its purity. researchgate.net

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the calculated values based on the proposed chemical formula. cardiff.ac.uk

Through the application of these methodological approaches, researchers can confidently identify, purify, and characterize new chemical entities like 2-(5-Methylpyrimidin-2-yl)acetic acid, paving the way for further investigation into their potential applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8N2O2 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

2-(5-methylpyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

LUFZCDBLOIGIHH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 5 Methylpyrimidin 2 Yl Acetic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.orgamazonaws.com The goal is to identify logical bond disconnections that correspond to reliable forward synthetic reactions. wikipedia.org For 2-(5-Methylpyrimidin-2-yl)acetic acid, two primary strategic disconnections can be envisioned.

Scheme 1: Primary Retrosynthetic Disconnections for 2-(5-Methylpyrimidin-2-yl)acetic acid

Disconnection A (C-C Bond Cleavage): The most intuitive disconnection breaks the carbon-carbon bond between the pyrimidine (B1678525) ring and the acetic acid side chain. This approach simplifies the target into a functionalized 2-substituted-5-methylpyrimidine synthon and a two-carbon synthon representing the acetic acid moiety. The pyrimidine synthon could be a 2-halopyrimidine or a 2-lithiated pyrimidine, which would require a nucleophilic or electrophilic C2-synthon, respectively, in the forward synthesis.

Disconnection B (C-N Bond Cleavage): A more fundamental approach involves breaking the C-N bonds within the pyrimidine ring itself. This deconstructs the heterocyclic core into acyclic precursors. This strategy relies on established methods for pyrimidine ring formation, typically involving the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine. bu.edu.eg The methyl group at the 5-position and the acetic acid precursor would need to be incorporated into one of these fragments.

This analysis provides a logical framework for devising synthetic routes, guiding the selection of starting materials and reaction sequences discussed in the following sections.

Classical Organic Synthesis Routes to the Pyrimidine Acetic Acid Core

Traditional methods for constructing the pyrimidine ring and introducing functional groups remain highly relevant for synthesizing molecules like 2-(5-Methylpyrimidin-2-yl)acetic acid.

The most common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N building block like an amidine, guanidine, or urea. bu.edu.egwikipedia.org This [3+3] annulation approach is highly effective for creating substituted pyrimidines.

For the target molecule, a key intermediate would be a β-dicarbonyl compound incorporating the required methyl group. For instance, the reaction of an appropriately substituted amidine with a derivative of methylacetoacetate could form the 5-methylpyrimidine (B16526) core. The choice of the amidine would determine the substituent at the 2-position, which could later be converted into the acetic acid side chain.

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Resulting Pyrimidine Type |

| Ethyl Acetoacetate | Thiourea | 2-Thio-4-methyluracil wikipedia.org |

| 4,4-Dimethoxy-2-butanone | Formamide | 4-Methylpyrimidine wikipedia.org |

| β-CF3-1,3-enynamides | Nitriles | Fluorinated 4-aminopyrimidines researchgate.net |

This foundational strategy allows for the assembly of the core heterocyclic structure from simple, acyclic precursors.

Once the 5-methylpyrimidine ring is formed, functionalization is often necessary to enable the introduction of the acetic acid side chain. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org Electrophilic substitution is more difficult but typically occurs at the 5-position. wikipedia.org

A common strategy involves converting a 2-hydroxypyrimidine (B189755) (a pyrimidone) or a 2-aminopyrimidine (B69317) into a more versatile 2-halopyrimidine. For example, a 2-pyrimidone can be treated with reagents like phosphorus oxychloride (POCl₃) to yield a 2-chloropyrimidine (B141910). This chloro-substituent is a good leaving group, ideal for subsequent nucleophilic substitution reactions to introduce the side chain.

With a suitably functionalized 5-methylpyrimidine, such as 2-chloro-5-methylpyrimidine (B1361109), the acetic acid side chain can be introduced. Several classical methods are available:

Malonic Ester Synthesis: The 2-chloropyrimidine can be reacted with a nucleophile like diethyl malonate in the presence of a base. The resulting diester can then be hydrolyzed and decarboxylated to yield the desired acetic acid derivative.

Reaction with Ethyl Cyanoacetate (B8463686): Similar to the malonic ester approach, ethyl cyanoacetate can be used as the nucleophile. Subsequent hydrolysis of both the ester and nitrile groups, followed by decarboxylation, affords the final product.

Direct Substitution with an Acetic Acid Enolate: A 2-halopyrimidine can be reacted with the enolate of an ester like ethyl acetate, generated using a strong base such as lithium diisopropylamide (LDA). This is followed by hydrolysis of the ester to the carboxylic acid.

An alternative approach involves the reaction of 2-mercaptopyrimidine (B73435) with an α-haloacetic acid, such as 2-bromoacetic acid, in the presence of a base. nih.gov This forms a thioether linkage, resulting in a 2-(pyrimidin-2-ylsulfanyl)acetic acid, an analogue of the target compound. nih.goviucr.org While this introduces a sulfur atom, it demonstrates a direct method for attaching the acetic acid moiety to the 2-position of the pyrimidine ring. nih.goviucr.org

Modern Catalytic Approaches in Synthesis

Recent advances in organic synthesis have introduced powerful catalytic methods for the construction of heterocyclic rings, offering advantages in efficiency, selectivity, and sustainability. nih.gov

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of pyrimidines is no exception. nih.govmdpi.com These methods often involve the formation of C-C and C-N bonds under milder conditions than classical approaches.

Iridium-Catalyzed Multicomponent Synthesis: Researchers have developed a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenative coupling steps, liberating hydrogen and water as byproducts. nih.govacs.org This sustainable method allows for the assembly of highly substituted pyrimidines from simple building blocks. nih.gov

Copper-Catalyzed Annulation: An effective synthesis of pyrimidines involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. rsc.org This reaction proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, utilizing the direct functionalization of β-C(sp³)–H bonds in the ketone. rsc.org

Iron-Catalyzed Cyclization: Iron, an inexpensive and abundant metal, can catalyze the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines, facilitating the simultaneous construction of two C-N bonds. mdpi.com

These catalytic methods provide novel and efficient pathways to the pyrimidine core, which can then be further functionalized to produce the target compound, 2-(5-Methylpyrimidin-2-yl)acetic acid.

Table 2: Comparison of Synthetic Approaches

| Method | Description | Advantages | Key Reagents/Catalysts |

| Classical Condensation | [3+3] Annulation of a 1,3-dicarbonyl and an amidine. bu.edu.egwikipedia.org | Well-established, versatile for various substitutions. | Amidines, Guanidines, β-dicarbonyls |

| Malonic Ester Synthesis | Introduction of the side chain via nucleophilic substitution with a malonate ester. | Reliable C-C bond formation, readily available reagents. | 2-Halopyrimidine, Diethyl malonate, Base |

| Iridium Catalysis | Multicomponent reaction of amidines and alcohols. nih.govorganic-chemistry.org | High regioselectivity, sustainable (uses alcohols). | Iridium-pincer complexes, Amidines, Alcohols |

| Copper Catalysis | [3+3] Annulation of amidines and saturated ketones. rsc.org | Direct C-H functionalization, efficient cascade reaction. | Copper catalysts, TEMPO, Amidines, Ketones |

Stereoselective Synthesis of Chiral Analogues of 2-(5-Methylpyrimidin-2-yl)acetic Acid

The generation of chiral molecules with high enantiomeric purity is a critical challenge in modern organic synthesis, particularly for the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. While direct asymmetric synthesis of 2-(5-Methylpyrimidin-2-yl)acetic acid has not been extensively reported, several stereoselective strategies employed for analogous pyrimidine-containing structures can be considered.

One promising approach involves the asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides. This method has been shown to produce chiral pyrimidine-substituted diester D–A cyclopropanes in high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). rsc.org These cyclopropane (B1198618) derivatives can serve as versatile intermediates for the synthesis of more complex chiral pyrimidine nucleoside analogues through subsequent [3+2] annulation reactions. rsc.org

Another strategy involves the use of chiral auxiliaries. An achiral pyrimidine derivative can be covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction to create a new chiral center. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Furthermore, substrate-controlled diastereoselective reactions can be employed when a chiral center is already present in the starting material. For instance, the reduction of a ketone or an imine on a side chain attached to the pyrimidine ring can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. While not directly applicable to the synthesis of the parent acid, this is a key strategy for producing chiral analogues with additional stereocenters.

The table below summarizes a selection of asymmetric reactions for the synthesis of chiral pyrimidine derivatives, highlighting the diversity of approaches.

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Asymmetric Cyclopropanation | Chiral Ligand (e.g., Box) with a metal catalyst | N1-vinylpyrimidine and Phenyliodonium ylide | Chiral pyrimidine-substituted diester D–A cyclopropane | up to 99% | up to 97% | rsc.org |

| Asymmetric Hydrogenation | Chiral Rhodium-based catalyst | Enamine precursor | Chiral amine | 97% | Not specified | orientjchem.org |

| Michael Addition | Chiral organocatalyst | α,β-Unsaturated ketone | Chiral Michael adduct | up to 96% | up to 96% | nih.gov |

Biocatalytic Transformations and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. organic-chemistry.orgnih.gov

For the production of enantiomerically pure 2-(5-Methylpyrimidin-2-yl)acetic acid, enzymatic kinetic resolution of a racemic mixture presents a viable strategy. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the transformed product. doaj.orgacs.org

Lipases are frequently employed for the enantioselective acylation of racemic alcohols or the hydrolysis of their corresponding esters in organic solvents. acs.orgtaylorfrancis.com For instance, a racemic ester of 2-(5-Methylpyrimidin-2-yl)acetic acid could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. Subsequent separation of the acid and the remaining ester would yield both enantiomers in optically enriched forms.

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a highly selective and synthetically useful resolution process. acs.org The choice of enzyme, solvent, and acylating agent (for transesterification) are critical parameters that need to be optimized for a successful resolution. acs.org

The following table presents examples of lipase-catalyzed kinetic resolutions for different classes of compounds, illustrating the potential of this technique.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | E-value | Reference |

| Novozyme SP 435 | Racemic N-substituted benzimidazole (B57391) alcohol | Transesterification | (R)-ester and (S)-alcohol | >98% | >100 | acs.org |

| Lipase Amano AK | Racemic N-substituted benzimidazole alcohol | Transesterification | (R)-ester and (S)-alcohol | >98% | >100 | acs.org |

| Lipase from Candida rugosa | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | (R)-ester and (S)-alcohol | Not specified | 67.45 | growingscience.com |

Microbial fermentation can be a sustainable method for producing key precursors for the synthesis of 2-(5-Methylpyrimidin-2-yl)acetic acid. The de novo pyrimidine biosynthetic pathway in various microorganisms can be engineered to overproduce specific intermediates. nih.govresearchgate.net For example, microorganisms like Escherichia coli or Pseudomonas species possess the enzymatic machinery to synthesize the pyrimidine ring from simple starting materials such as aspartate, carbamoyl (B1232498) phosphate (B84403), and phosphoribosyl pyrophosphate (PRPP). nih.govnih.gov

Genetic engineering of these microbial strains can be employed to enhance the production of a desired pyrimidine precursor. This could involve overexpressing key enzymes in the biosynthetic pathway or knocking out competing metabolic pathways. For instance, a strain could be engineered to accumulate orotate (B1227488) or another pyrimidine intermediate, which could then be chemically converted to 2-(5-Methylpyrimidin-2-yl)acetic acid.

Green Chemistry Principles in the Synthesis of 2-(5-Methylpyrimidin-2-yl)acetic Acid

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic routes to pyrimidine derivatives. organic-chemistry.orgacs.orgbohrium.comresearchgate.net Key aspects of green chemistry in this context include the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic and multicomponent reactions. organic-chemistry.orgresearchgate.net

One of the primary goals of green chemistry is to minimize waste and the use of hazardous substances. Traditional methods for pyrimidine synthesis often rely on toxic reagents and volatile organic solvents. organic-chemistry.org Greener alternatives include the use of water, ionic liquids, or solvent-free reaction conditions. organic-chemistry.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and align well with the principles of green chemistry. organic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which proceeds with high regioselectivity and yields. organic-chemistry.orgacs.orgbohrium.com This approach is particularly attractive as it can utilize alcohols derived from biomass. organic-chemistry.orgbohrium.com

The use of reusable catalysts, such as solid-supported catalysts or nanocatalysts, can also contribute to a greener synthetic process by simplifying product purification and reducing catalyst waste. researchgate.net

The following table summarizes some green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Advantages | References |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, cleaner reactions. | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates and yields. | organic-chemistry.org |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, simplified procedures. | organic-chemistry.orgacs.orgbohrium.com |

| Use of Greener Solvents | Employing water, ionic liquids, or solvent-free conditions. | Reduced use of hazardous and volatile organic solvents. | organic-chemistry.org |

| Catalysis | Use of catalysts to improve reaction efficiency and selectivity. | Lower energy consumption, higher atom economy, potential for catalyst recycling. | organic-chemistry.orgresearchgate.net |

Chemical Reactivity and Derivatization Strategies for 2 5 Methylpyrimidin 2 Yl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.

Esterification and Amidation Reactions

The carboxylic acid of 2-(5-Methylpyrimidin-2-yl)acetic acid can be readily converted to its corresponding esters and amides, which are common intermediates in medicinal chemistry. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine. evitachem.comnih.gov

Esterification: The formation of an ester can be accomplished under various conditions. Standard methods include Fischer esterification with an alcohol under acidic catalysis, or reaction with alkyl halides in the presence of a base. For more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). reddit.com

Amidation: The synthesis of amides from the parent carboxylic acid is one of the most fundamental transformations. This is often achieved using peptide coupling reagents to facilitate the formation of the amide bond. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine. The choice of coupling agent can be critical to avoid side reactions and ensure high yields. sci-hub.se A variety of such reagents are available, each with its own advantages depending on the specific substrates involved. nih.gov

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Ester | Classical Fischer esterification; equilibrium-driven. |

| Esterification | Alcohol (R-OH), DCC, DMAP (cat.), DCM | Ester | Steglich esterification; mild conditions suitable for sensitive alcohols. reddit.com |

| Amidation | Amine (R-NH₂), HATU, DIPEA, DMF | Amide | High-efficiency coupling agent, minimizes racemization for chiral amines. |

| Amidation | Amine (R-NH₂), EDC, HOBt, DMF | Amide | Commonly used water-soluble carbodiimide (B86325) method. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, Heat | Acyl Chloride | Highly reactive intermediate for subsequent esterification or amidation. |

Reduction and Oxidation Pathways

The functional groups of 2-(5-Methylpyrimidin-2-yl)acetic acid can also undergo reduction and oxidation. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-methylpyrimidin-2-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes in an appropriate ethereal solvent like tetrahydrofuran (B95107) (THF).

Conversely, while the acetic acid side chain is at a stable oxidation state, the pyrimidine (B1678525) ring itself is susceptible to oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide derivative. evitachem.com This modification can alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electronic nature of the pyrimidine ring, governed by its two nitrogen atoms, dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is an electron-deficient heterocycle. The two nitrogen atoms exert a strong electron-withdrawing effect, which deactivates the ring towards attack by electrophiles. wikipedia.org Compared to benzene, the rate of electrophilic substitution is significantly slower. wikipedia.orgmasterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts acylation, which are common for benzene, are generally not feasible for pyrimidine under standard conditions. wikipedia.org If forced under harsh conditions, substitution is most likely to occur at the C-5 position, which is the least deactivated carbon atom in the ring.

Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. nih.gov This reactivity is particularly pronounced at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. stackexchange.com For a substitution to occur, a suitable leaving group, such as a halogen, must be present at one of these positions. The mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. stackexchange.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this reaction. rsc.orgresearchgate.net

N-Alkylation and N-Acylation of Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic and available for reactions with electrophiles.

N-Alkylation: Pyrimidine derivatives can be alkylated at the ring nitrogen atoms using various alkylating agents, such as alkyl halides or alkyl sulfates. la-press.orgias.ac.in The reaction is often carried out in the presence of a base to deprotonate any acidic protons or to neutralize the acid formed during the reaction. orientjchem.org Depending on the substrate and reaction conditions, mono-alkylation can lead to the formation of a pyrimidinium salt. Selective N1-alkylation of pyrimidine bases has been demonstrated and is a crucial reaction in the synthesis of nucleoside analogues. tandfonline.com

N-Acylation: Acylation of the pyrimidine nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms a highly reactive N-acylpyrimidinium ion. These intermediates can be useful in various synthetic transformations. Strategies for the selective N-acylation of pyrimidine bases have been developed, often employed in nucleoside chemistry to protect the exocyclic amino groups. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Ring

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of heteroaromatic compounds, including pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org To utilize this chemistry, a halogenated derivative of 2-(5-Methylpyrimidin-2-yl)acetic acid, for example at the C-4 or C-6 position, is typically required.

Common cross-coupling reactions applicable to the pyrimidine scaffold include:

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling a halo-pyrimidine with an organoboron reagent (boronic acid or ester). rsc.orgnih.gov

Buchwald-Hartwig Amination: Forms C-N bonds by coupling a halo-pyrimidine with an amine. rsc.orgrsc.org

Sonogashira Coupling: Forms C-C bonds between a halo-pyrimidine and a terminal alkyne. rsc.org

These reactions have significantly expanded the accessible chemical space for pyrimidine derivatives, enabling the synthesis of complex molecules with diverse functionalities. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | C(sp²) - C(sp²) | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig | Aryl Halide + Amine (1° or 2°) | C(Aryl) - N | Pd₂(dba)₃, BINAP, NaOᵗBu |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Aryl/Vinyl Halide + Alkene | C(sp²) - C(sp²) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Stille | Aryl/Vinyl Halide + Organostannane | C(sp²) - C(sp²) | Pd(PPh₃)₄, LiCl |

Synthesis of Heterocyclic Fused Systems Incorporating the 2-(5-Methylpyrimidin-2-yl)acetic Acid Scaffold

The 2-(5-Methylpyrimidin-2-yl)acetic acid framework serves as a valuable building block for the construction of fused heterocyclic systems. nih.gov The presence of multiple reaction sites—the carboxylic acid, the methyl group, and the pyrimidine ring itself—allows for various intramolecular cyclization strategies to generate bicyclic and tricyclic structures. researchgate.netresearchgate.net

For instance, the carboxylic acid moiety can be converted into other functional groups, such as an amine or an alcohol, which can then undergo cyclization with a suitably positioned substituent on the pyrimidine ring. Palladium-catalyzed intramolecular dehydrogenative coupling reactions represent a modern approach to synthesizing fused systems like imidazo[1,2-a]pyrimidines from appropriate precursors. nih.govacs.org Another strategy involves multi-component reactions where the pyrimidine derivative acts as a key component in the formation of a more complex fused scaffold. nih.gov The synthesis of fused systems is of great interest as it can significantly alter the biological and physical properties of the parent molecule. nih.govnih.gov

| Fused System | General Synthetic Strategy | Potential Precursor from Parent Scaffold |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | Condensation of a 2-aminopyrimidine (B69317) with an α-haloketone or intramolecular cyclization. nih.govacs.org | 2-(4-amino-5-methylpyrimidin-2-yl)acetic acid derivative. |

| Thiazolo[3,2-a]pyrimidine | Reaction of a pyrimidine-2-thione with an α-halocarbonyl compound. | Conversion of the acetic acid to a functional group that facilitates thione formation on the ring. |

| Pyrido[2,3-d]pyrimidine | Cascade reactions involving 6-aminouracils and β-bromovinyl aldehydes. rsc.org | Modification of the parent scaffold to a 6-aminouracil (B15529) derivative. |

| Pyrazolo[1,5-a]pyrimidine | Palladium-catalyzed intramolecular dehydrogenative coupling. nih.gov | A pyrimidine precursor with a tethered pyrazole (B372694) moiety. |

Formation of Co-crystals and Salts for Advanced Material Development

The strategic development of advanced materials often leverages the principles of crystal engineering, wherein the formation of co-crystals and salts of a target molecule can significantly modify its physicochemical properties. For 2-(5-Methylpyrimidin-2-yl)acetic acid, this approach offers a promising avenue for creating novel solid forms with tailored characteristics, such as improved solubility, stability, and bioavailability, which are critical in pharmaceutical and materials science applications.

The molecular architecture of 2-(5-Methylpyrimidin-2-yl)acetic acid, featuring both a carboxylic acid group and a pyrimidine ring, provides versatile sites for non-covalent interactions, which are the cornerstone of co-crystal and salt formation. The carboxylic acid moiety can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors. This dual functionality allows for the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

Research into the crystal engineering of pyrimidine derivatives with carboxylic acids has demonstrated the high propensity for the formation of specific, stable hydrogen bonding motifs. researchgate.netacs.orgtandfonline.com The interaction between a carboxylic acid and a pyrimidine base frequently results in the formation of a cyclic R2(2)(8) heterosynthon, a highly stable arrangement where two molecules are linked by two hydrogen bonds. acs.orgresearchgate.net

The formation of either a co-crystal or a salt is largely governed by the difference in the pKa values (ΔpKa) between the pyrimidine derivative and the co-forming agent. acs.orgnih.gov A small ΔpKa (typically less than 0) suggests that a neutral co-crystal will form, where both components retain their neutral state. Conversely, a large ΔpKa (generally greater than 3) indicates a proton transfer from the acidic co-former to the more basic pyrimidine nitrogen, resulting in the formation of a salt. nih.gov

While specific studies on the co-crystal and salt formation of 2-(5-Methylpyrimidin-2-yl)acetic acid are not extensively detailed in publicly available literature, the established principles of supramolecular chemistry allow for the prediction of its behavior with various co-formers. Potential co-formers for 2-(5-Methylpyrimidin-2-yl)acetic acid could include a wide range of pharmaceutically acceptable compounds containing complementary functional groups, such as amides, alcohols, and other carboxylic acids.

For instance, co-crystallization with compounds like nicotinamide (B372718) or isonicotinamide, which are common co-formers for flavonoids containing phenolic groups, could be explored. The nitrogen on the pyridine (B92270) ring of these co-formers acts as a good hydrogen bond acceptor. chemicalbook.com Similarly, dicarboxylic acids such as fumaric acid, oxalic acid, and succinic acid have been successfully used to form co-crystals with various active pharmaceutical ingredients, leading to improved physicochemical properties. nih.gov

The synthesis of these novel solid forms can be achieved through various established techniques, including solvent evaporation, slurry co-crystallization, and mechanochemical grinding. tandfonline.com Solvent evaporation, being one of the most common methods, involves dissolving both the target compound and the co-former in a suitable solvent, followed by slow evaporation to promote the growth of co-crystals. tandfonline.com Mechanochemical methods, such as grinding, offer a solvent-free alternative for co-crystal formation. nih.gov

The resulting co-crystals and salts would require thorough characterization using techniques such as single-crystal X-ray diffraction (SCXRD) to determine the precise molecular arrangement, powder X-ray diffraction (PXRD) for phase identification, and Fourier-transform infrared spectroscopy (FT-IR) to analyze the hydrogen bonding interactions. researchgate.net

The table below illustrates hypothetical examples of co-formers and the potential type of interaction with 2-(5-Methylpyrimidin-2-yl)acetic acid, based on general principles of crystal engineering.

| Co-former | Co-former Functional Group | Potential Interaction with 2-(5-Methylpyrimidin-2-yl)acetic acid | Expected Solid Form |

| Nicotinamide | Amide, Pyridine | Hydrogen bonding between the carboxylic acid of the target molecule and the pyridine nitrogen of nicotinamide. | Co-crystal |

| Fumaric Acid | Carboxylic Acid | Hydrogen bonding between the carboxylic acid groups of both molecules and potential interaction with the pyrimidine ring. | Co-crystal |

| L-Proline | Carboxylic Acid, Amine | Potential for salt formation due to the basicity of the amine group. | Salt or Zwitterionic Co-crystal |

| Isonicotinamide | Pyridine | Hydrogen bonding between the carboxylic acid of the target molecule and the pyridine nitrogen of isonicotinamide. | Co-crystal |

| Oxalic Acid | Carboxylic Acid | Strong hydrogen bonding interactions between the carboxylic acid groups. | Co-crystal or Salt |

Computational and Theoretical Investigations of 2 5 Methylpyrimidin 2 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a compound like 2-(5-Methylpyrimidin-2-yl)acetic acid, a typical DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.

Electron density distribution analysis and molecular electrostatic potential (MEP) maps would reveal the electron-rich and electron-deficient regions of the molecule. For 2-(5-Methylpyrimidin-2-yl)acetic acid, one would expect electron-rich areas around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack or coordination.

However, specific published studies containing data tables of HOMO/LUMO energies or MEP maps for 2-(5-Methylpyrimidin-2-yl)acetic acid could not be located. Research on other pyrimidine analogs has successfully used DFT to calculate these parameters and correlate them with biological activity. wjarr.comtandfonline.com

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to calculate the energetic and spectroscopic properties of 2-(5-Methylpyrimidin-2-yl)acetic acid with high accuracy.

These calculations can predict thermodynamic properties such as the heat of formation and Gibbs free energy. Furthermore, they are employed to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. Predictions of NMR chemical shifts and UV-Visible electronic transitions are also possible. Despite the power of these methods, specific ab initio studies detailing these predictions for 2-(5-Methylpyrimidin-2-yl)acetic acid are not available in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 2-(5-Methylpyrimidin-2-yl)acetic acid would involve studying the rotation around its single bonds, particularly the bond connecting the acetic acid side chain to the pyrimidine ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES helps identify the lowest-energy conformers (the most stable shapes) and the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological target like an enzyme's active site. No specific studies detailing the potential energy surface or stable conformers of 2-(5-Methylpyrimidin-2-yl)acetic acid have been published.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of 2-(5-Methylpyrimidin-2-yl)acetic acid would provide a dynamic view of its behavior, flexibility, and interactions with its environment, such as a solvent (e.g., water) or a biological receptor.

In a solvent, MD simulations can reveal how water molecules arrange around the compound, particularly around the polar carboxylic acid group and the pyrimidine nitrogen atoms. This solvation analysis is important for understanding the molecule's solubility and stability in an aqueous environment. When docked into a protein target, MD simulations can assess the stability of the binding pose and the flexibility of the ligand within the binding site. benthamdirect.com While MD simulations are a standard tool for studying pyrimidine-based compounds, simulations specific to 2-(5-Methylpyrimidin-2-yl)acetic acid have not been found in the literature.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico SAR studies aim to correlate the chemical structure of compounds with their biological activity using computational methods. These approaches are vital in drug discovery for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A QSAR model is a statistical equation that can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for a series of compounds related to 2-(5-Methylpyrimidin-2-yl)acetic acid, researchers would first need a dataset of structurally similar molecules with experimentally measured biological activities. Then, various molecular descriptors (representing physicochemical, electronic, or steric properties) would be calculated for each molecule. Statistical methods would be used to build a model linking these descriptors to the observed activity.

Extensive QSAR studies have been performed on various classes of pyrimidine derivatives to model their activity as anticancer, antibacterial, or anti-inflammatory agents. nih.govthieme-connect.comtandfonline.comnih.gov These studies have successfully identified key structural features required for activity. However, no QSAR models specifically including 2-(5-Methylpyrimidin-2-yl)acetic acid as part of the training or test set are available in the current body of scientific literature.

Pharmacophore Modeling (Conceptual, Non-Clinical Application)

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach creates a simplified and abstract representation of a molecule, focusing on features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, rather than its specific atomic structure. dovepress.comnih.gov For 2-(5-Methylpyrimidin-2-yl)acetic acid, a conceptual pharmacophore model can be developed to guide the virtual screening of compound libraries for molecules with similar interaction profiles, potentially leading to the discovery of novel compounds for research purposes. dovepress.com

A hypothetical pharmacophore model for a target interacting with 2-(5-Methylpyrimidin-2-yl)acetic acid would be built by identifying its key chemical features. The molecule presents several distinct pharmacophoric points:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyrimidine ring and the carbonyl oxygen of the acetic acid group.

Hydrogen Bond Donor (HBD): The hydroxyl hydrogen of the carboxylic acid.

Aromatic Ring (AR): The pyrimidine ring itself can engage in π-stacking or hydrophobic interactions.

Hydrophobic Feature (HY): The methyl group at the 5-position of the pyrimidine ring.

Negative Ionizable Area (NI): The carboxylic acid group, which would be deprotonated at physiological pH, can form ionic interactions.

Computational software can be used to generate a 3D arrangement of these features. A hypothetical model might place these features at specific distances and angles relative to each other, creating a query for searching large chemical databases. The goal is to find other molecules that can match this 3D feature arrangement, regardless of their underlying chemical scaffold.

Table 1: Hypothetical Pharmacophoric Features of 2-(5-Methylpyrimidin-2-yl)acetic Acid

| Feature ID | Feature Type | Description |

| HBA 1 | Hydrogen Bond Acceptor | Pyrimidine Nitrogen (N1) |

| HBA 2 | Hydrogen Bond Acceptor | Pyrimidine Nitrogen (N3) |

| HBA 3 | Hydrogen Bond Acceptor | Carbonyl Oxygen of Acid |

| HBD 1 | Hydrogen Bond Donor | Hydroxyl Hydrogen of Acid |

| AR 1 | Aromatic Ring | Center of Pyrimidine Ring |

| HY 1 | Hydrophobic | Methyl Group Carbon |

| NI 1 | Negative Ionizable | Carboxylic Acid Group |

This model serves as a conceptual tool for non-clinical applications, such as identifying molecular probes for target identification or exploring the chemical space around a particular interaction pattern. dovepress.com By combining this pharmacophore model with other computational methods like molecular docking, the efficiency and accuracy of virtual screening campaigns can be significantly enhanced. nih.gov

Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, predicting their feasibility, and identifying key transition states. dergipark.org.tr Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the energetic landscape of a proposed synthetic pathway for 2-(5-Methylpyrimidin-2-yl)acetic acid. researchgate.netresearchgate.net This allows for an in-depth understanding of reaction barriers, intermediates, and potential byproducts before extensive laboratory work is undertaken.

A plausible synthetic route to 2-(5-Methylpyrimidin-2-yl)acetic acid could involve the reaction of a precursor like 2-chloro-5-methylpyrimidine (B1361109) with a suitable two-carbon nucleophile, followed by hydrolysis. For instance, a reaction with diethyl malonate followed by saponification and decarboxylation represents a classic approach.

A theoretical investigation of this pathway would involve the following steps:

Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to construct a reaction energy profile.

Transition State Search: Computational algorithms are used to locate the transition state (the highest energy point) connecting reactants and products for each step.

Frequency Analysis: This analysis confirms that each optimized structure is a true minimum (no imaginary frequencies) or a transition state (exactly one imaginary frequency) on the potential energy surface.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Synthetic Step (SNAr)

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (2-chloro-5-methylpyrimidine + malonate enolate) | 0.0 |

| TS1 | Transition State for Meisenheimer complex formation | +18.5 |

| I | Meisenheimer Intermediate | +5.2 |

| TS2 | Transition State for Chloride Elimination | +12.7 |

| P | Product (Malonic ester adduct) | -10.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from a computational study.

These theoretical calculations provide valuable insights, suggesting which reaction conditions (e.g., solvent, temperature) might be optimal for maximizing yield and minimizing byproducts. dergipark.org.tr By comparing the energy barriers of competing pathways, computational models can guide the selection of the most efficient synthetic strategy.

Interactions with Biological Macromolecules: Mechanistic Insights

Enzyme Inhibition and Activation Mechanisms (Conceptual and In Vitro Studies)

The primary mechanism of action identified for 2-(5-Methylpyrimidin-2-yl)acetic acid and related analogs is the inhibition of Stearoyl-CoA Desaturase (SCD). nih.gov SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of fatty acyl-CoAs. medchemexpress.com Inhibitors containing the 2-(pyrimidin-2-yl)acetic acid scaffold have been developed to target this enzymatic activity.

In vitro studies are essential for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a key kinetic parameter, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Structure-activity relationship (SAR) studies have been conducted on analogs of 2-(pyrimidin-2-yl)acetic acid to optimize their inhibitory potency against SCD1.

For instance, modifications to the heterocyclic ring system directly impact the compound's inhibitory activity. In one study, replacing the pyridine (B92270) ring of a lead compound with a pyrimidine (B1678525) moiety (similar to the subject compound) resulted in a change in potency. Further substitutions, such as replacing the pyridine with a pyridazine (B1198779) ring, were found to increase the potency by nearly three-fold. nih.gov The data below, derived from SAR studies on related SCD1 inhibitors, illustrates how structural changes to the core heterocycle influence inhibitory activity against human SCD1.

| Compound Analogue (Modification from Pyridine) | Relative Potency Change | Reference |

|---|---|---|

| Pyrimidine Analogue | Reduction in potency | nih.gov |

| Pyrazine Analogue | Reduction in potency | nih.gov |

| Pyridazine Analogue | ~3-fold increase in potency | nih.gov |

These kinetic analyses are crucial for medicinal chemists to refine inhibitor design, enhancing their efficacy at the molecular level. khanacademy.org

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. neb.com This method is instrumental in identifying the key amino acid residues within an enzyme's active site that are critical for ligand binding.

In the context of SCD inhibitors like 2-(5-Methylpyrimidin-2-yl)acetic acid, site-directed mutagenesis could be conceptually applied to the SCD enzyme to identify the specific residues that form interactions with the inhibitor. By systematically substituting amino acids in the putative binding pocket and then performing kinetic assays with the inhibitor, researchers can pinpoint which residues are essential for the enzyme-ligand interaction. nih.govnih.gov For example, if mutating a specific histidine to an alanine (B10760859) residue results in a significant loss of inhibitory potency, it would suggest that the histidine residue plays a crucial role in binding, perhaps through a hydrogen bond or coordination with the enzyme's diiron center.

While specific site-directed mutagenesis studies detailing the binding of 2-(5-Methylpyrimidin-2-yl)acetic acid to SCD are not prominently available in the reviewed literature, this technique remains a fundamental approach for validating binding modes predicted by computational methods and for understanding the molecular basis of inhibitor specificity. nih.govneb.com

Receptor Binding Studies and Ligand-Receptor Complex Formation (Conceptual and In Vitro Studies)

For the purpose of this article, the enzyme Stearoyl-CoA Desaturase (SCD) is treated as the molecular target or "receptor" for the ligand, 2-(5-Methylpyrimidin-2-yl)acetic acid. Understanding the formation of the ligand-enzyme complex is key to explaining its inhibitory action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or enzyme) to form a stable complex. mdpi.com This method uses scoring functions to estimate the binding affinity, which is often expressed as a binding energy value in kcal/mol. mdpi.com

For SCD inhibitors, docking studies are used to visualize how compounds like 2-(5-Methylpyrimidin-2-yl)acetic acid fit into the enzyme's active site. The active site of SCD is a hydrophobic channel containing a diiron center. Docking simulations would likely show the pyrimidine ring of the compound engaging in π–π stacking or other hydrophobic interactions with aromatic residues in the active site. The acetic acid moiety could form crucial hydrogen bonds with polar residues or coordinate with the iron atoms, thereby inhibiting the enzyme's catalytic function. evitachem.com

Below is a conceptual data table illustrating typical results from a molecular docking study. The binding energy scores indicate the predicted stability of the ligand-receptor complex, with more negative values suggesting stronger binding.

| Ligand | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Conceptual) |

|---|---|---|---|---|

| 2-(5-Methylpyrimidin-2-yl)acetic acid | Human SCD1 | AutoDock Vina | -8.5 | His123, Tyr156, Phe210 |

| Reference Inhibitor | Human SCD1 | AutoDock Vina | -9.2 | His123, Trp130, Phe210 |

These computational predictions guide the synthesis of new analogs with improved binding affinity and selectivity. nih.govashdin.com

Biophysical techniques provide direct experimental measurement of binding affinity and thermodynamics of ligand-receptor interactions. nih.gov

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event. nicoyalife.com By titrating the ligand (e.g., 2-(5-Methylpyrimidin-2-yl)acetic acid) into a solution containing the target enzyme (SCD), ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. plos.org This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is another label-free technique used to measure binding kinetics and affinity. xantec.com In an SPR experiment, the enzyme is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). nicoyalife.com

These techniques are considered the gold standard for quantitative characterization of biomolecular interactions and are invaluable for validating the potency of enzyme inhibitors discovered through screening and computational methods. xantec.com

Modulation of Signal Transduction Pathways (Mechanistic, Non-Clinical Focus)

Inhibition of Stearoyl-CoA Desaturase (SCD) by compounds such as 2-(5-Methylpyrimidin-2-yl)acetic acid has significant downstream effects on cellular signaling pathways, primarily through the modulation of lipid metabolism. nih.gov

By blocking the conversion of SFAs to MUFAs, SCD inhibitors alter the composition of cellular lipids. This change can affect the fluidity and structure of cell membranes, which in turn can influence the function of membrane-bound receptors and signaling proteins. medchemexpress.com Furthermore, the balance between SFAs and MUFAs is a critical factor in several signaling cascades. An accumulation of SFAs can induce lipotoxicity and endoplasmic reticulum stress, leading to the activation of pathways involved in apoptosis and inflammation, such as the c-Jun N-terminal kinase (JNK) pathway.

Conversely, MUFAs themselves can act as signaling molecules. By reducing the cellular pool of MUFAs, SCD inhibitors can impact pathways that are dependent on these lipids. For instance, SCD1 activity has been linked to the canonical Wnt signaling pathway and the activation of YAP (Yes-associated protein), both of which are crucial in cell proliferation and tumorigenesis. medchemexpress.com Therefore, inhibition of SCD can mechanistically interfere with these pro-proliferative signaling cascades in non-clinical models.

Nucleic Acid Interaction Studies and DNA/RNA Binding Modes

While direct experimental studies on the interaction of 2-(5-Methylpyrimidin-2-yl)acetic acid with nucleic acids are not extensively documented in publicly available literature, the binding modes of analogous pyrimidine derivatives can provide valuable insights into its potential mechanisms of interaction with DNA and RNA. Pyrimidine-containing small molecules are known to interact with nucleic acids through several distinct modes.

Potential Binding Modes:

Intercalation: This mode of binding involves the insertion of a planar molecule, such as the pyrimidine ring, between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, potentially leading to the inhibition of replication and transcription processes. Molecular docking studies on various pyrimidine derivatives have suggested their potential to intercalate into the DNA minor groove. researchgate.net

Groove Binding: Small molecules can also bind within the major or minor grooves of the DNA helix. The binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. The substituents on the pyrimidine ring play a crucial role in determining the specificity and affinity of groove binding. nih.gov For RNA, which often possesses more complex three-dimensional structures, groove binding can occur in various pockets and clefts.

Electrostatic Interactions: The negatively charged phosphate (B84403) backbone of nucleic acids can interact with positively charged moieties on a small molecule. While 2-(5-Methylpyrimidin-2-yl)acetic acid is acidic, its nitrogen atoms can be protonated under certain physiological conditions, potentially facilitating electrostatic interactions.

The specific binding mode and affinity of 2-(5-Methylpyrimidin-2-yl)acetic acid for a particular DNA or RNA sequence would be influenced by factors such as the local nucleic acid conformation, sequence context, and the presence of cofactors. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study these interactions and determine binding constants.

| Binding Mode | Description | Potential Consequences |

|---|---|---|

| Intercalation | Insertion of the planar pyrimidine ring between nucleic acid base pairs. | Inhibition of DNA replication and transcription. |

| Groove Binding | Binding within the major or minor grooves of DNA or structural motifs of RNA. | Modulation of protein-nucleic acid recognition and enzymatic activity. |

| Electrostatic Interaction | Interaction between charged groups on the molecule and the phosphate backbone. | Stabilization of binding and influence on nucleic acid conformation. |

Protein Crystallography and NMR Spectroscopy for Elucidating Binding Conformations

To gain a precise understanding of how 2-(5-Methylpyrimidin-2-yl)acetic acid interacts with protein targets at an atomic level, two powerful techniques are indispensable: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide high-resolution structural information about the protein-ligand complex, revealing the exact binding conformation of the small molecule and the key amino acid residues involved in the interaction.

Protein X-ray Crystallography:

This technique involves crystallizing the target protein in complex with the ligand, in this case, 2-(5-Methylpyrimidin-2-yl)acetic acid. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex. From this map, the precise arrangement of atoms in both the protein and the bound ligand can be determined.

Key insights from X-ray crystallography include:

The exact orientation and conformation of the ligand within the protein's binding site.

The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Any conformational changes that occur in the protein upon ligand binding.

For instance, a hypothetical crystal structure could reveal the carboxylate group of 2-(5-Methylpyrimidin-2-yl)acetic acid forming a salt bridge with a positively charged arginine or lysine (B10760008) residue in the active site of an enzyme, while the pyrimidine ring engages in pi-stacking interactions with an aromatic residue like phenylalanine or tyrosine.

NMR Spectroscopy:

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is closer to the physiological environment. For studying protein-ligand interactions, several NMR techniques are employed:

Chemical Shift Perturbation (CSP) Mapping: This method, also known as chemical shift mapping, involves monitoring changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon the addition of the ligand. nih.govbcm.eduresearchgate.net Residues that experience significant chemical shift changes are likely to be located in or near the binding site. This technique is highly effective for identifying the binding interface.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide distance restraints between protons in the ligand and protons in the protein that are in close proximity (typically less than 5 Å). These intermolecular NOEs are crucial for determining the precise orientation and conformation of the bound ligand.

Saturation Transfer Difference (STD) NMR: In STD NMR, saturation is transferred from the protein to the bound ligand. By observing which protons on the ligand receive this saturation, the binding epitope of the ligand can be mapped.

These NMR techniques are particularly powerful for studying weak and transient interactions and can also provide information about the dynamics of the protein-ligand complex.

| Technique | Information Provided | Advantages |

|---|---|---|

| Protein X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Provides a detailed static picture of the binding mode. |

| Chemical Shift Perturbation (NMR) | Identifies the ligand binding site on the protein. | Effective for mapping binding interfaces in solution. |

| NOE Spectroscopy (NMR) | Provides distance restraints between the protein and ligand. | Crucial for determining the bound conformation of the ligand. |

| Saturation Transfer Difference (NMR) | Maps the binding epitope of the ligand. | Useful for identifying the parts of the ligand in direct contact with the protein. |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Complexes and Derivatives

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-(5-Methylpyrimidin-2-yl)acetic acid, offering high accuracy and precision in mass measurements. Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap HRMS allow for the determination of elemental compositions, aiding in the unequivocal identification of the parent compound, its synthetic intermediates, and metabolites. creative-proteomics.com

Reaction Monitoring: In the synthesis of derivatives of 2-(5-Methylpyrimidin-2-yl)acetic acid, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction progress in real-time. This allows for the identification of reactants, intermediates, products, and potential by-products, enabling the optimization of reaction conditions such as temperature, reaction time, and catalyst choice. The high mass accuracy helps distinguish between compounds with very similar nominal masses.

Metabolite Profiling: When studying the metabolic fate of 2-(5-Methylpyrimidin-2-yl)acetic acid in biological systems, HRMS is critical for identifying and quantifying metabolites. creative-proteomics.com Biological samples (e.g., plasma, urine, tissue homogenates) can be analyzed to detect metabolic transformations such as hydroxylation, oxidation, or conjugation. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the metabolites, helping to map the metabolic pathways. sphinxsai.comiosrjournals.org For instance, a characteristic fragmentation of pyrimidine (B1678525) derivatives often involves the cleavage of the pyrimidine ring or loss of substituents. sphinxsai.com

Table 1: Illustrative HRMS Data for Reaction Monitoring

| Compound | Expected m/z [M+H]⁺ | Observed m/z | Mass Error (ppm) | Inferred Elemental Composition |

|---|---|---|---|---|

| 2-(5-Methylpyrimidin-2-yl)acetic acid | 153.0662 | 153.0660 | -1.3 | C₇H₉N₂O₂ |

| Methyl 2-(5-methylpyrimidin-2-yl)acetate | 167.0818 | 167.0817 | -0.6 | C₈H₁₁N₂O₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural characterization of organic molecules in solution. emerypharma.com It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are the starting point for structural analysis. The ¹H NMR spectrum of 2-(5-Methylpyrimidin-2-yl)acetic acid would show distinct signals for the pyrimidine ring protons, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. The chemical shifts, integration, and coupling constants of these signals provide foundational structural information. semanticscholar.orgrdd.edu.iq

Two-dimensional (2D) NMR experiments are employed to resolve complex structures and establish unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. For a derivative of 2-(5-Methylpyrimidin-2-yl)acetic acid, COSY would confirm couplings between protons on the pyrimidine ring or within alkyl chain modifications. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For complex derivatives, NOESY can be used for stereochemical and conformational analysis by identifying protons that are close in space, even if they are not directly bonded. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for 2-(5-Methylpyrimidin-2-yl)acetic acid

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | N | - | - | - |

| 2 | C | - | ~165.0 | H-4/6, H-8 |

| 3 | N | - | - | - |

| 4 | C | ~8.6 (s) | ~158.0 | H-6, H-7 |

| 5 | C | - | ~125.0 | H-4/6, H-7 |

| 6 | C | ~8.6 (s) | ~158.0 | H-4, H-7 |

| 7 (Methyl) | C | ~2.2 (s) | ~15.0 | C-4, C-5, C-6 |

| 8 (Methylene) | C | ~3.8 (s) | ~45.0 | C-2, C-9 |

| 9 (Carbonyl) | C | - | ~172.0 | H-8 |

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact its physical properties.

For 2-(5-Methylpyrimidin-2-yl)acetic acid, ssNMR could be used to:

Distinguish between different crystalline polymorphs by identifying variations in chemical shifts and relaxation times caused by different molecular packing and intermolecular interactions.

Characterize supramolecular assemblies, such as co-crystals or host-guest complexes, by probing the specific interactions between the different components.

Provide insights into molecular dynamics and conformational heterogeneity within the crystal lattice.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. mdpi.com This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. nih.gov For a derivative of 2-(5-Methylpyrimidin-2-yl)acetic acid, X-ray crystallography can unambiguously determine its molecular conformation and the packing arrangement within the crystal lattice. cardiff.ac.uk

Key information obtained includes:

Absolute Configuration: For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of stereocenters.

Crystal Packing: It reveals how molecules are arranged in the unit cell, providing insight into intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov For 2-(5-Methylpyrimidin-2-yl)acetic acid, hydrogen bonding between the carboxylic acid groups and the pyrimidine nitrogen atoms would be a key feature of the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Pyrimidine Acetic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.660 |

| b (Å) | 6.579 |

| c (Å) | 7.664 |

| V (ų) | 739.2 |

| Z | 4 |

| Key H-bond (Donor-H···Acceptor) | O-H···N |

Data adapted from a similar structure, 2-(Pyrimidin-2-ylsulfanyl)acetic acid, for illustrative purposes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. nih.govrsc.org

For 2-(5-Methylpyrimidin-2-yl)acetic acid, the spectra would be characterized by:

Carboxylic Acid Group: A broad O-H stretching band around 2500-3300 cm⁻¹ in the IR spectrum, and a strong C=O stretching vibration around 1700 cm⁻¹.

Pyrimidine Ring: Characteristic ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ region. nih.govcore.ac.uk

Methyl and Methylene Groups: C-H stretching vibrations are observed around 2850-3000 cm⁻¹.

Changes in the position and shape of these bands can provide information on intermolecular interactions. For example, the formation of hydrogen-bonded dimers via the carboxylic acid groups would lead to a significant broadening and red-shifting of the O-H and C=O stretching bands. acs.org

Table 4: Characteristic Vibrational Frequencies for 2-(5-Methylpyrimidin-2-yl)acetic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch (Aromatic/Aliphatic) | Pyrimidine/Methyl/Methylene | 2850-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=N, C=C Stretch | Pyrimidine Ring | 1400-1600 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org While 2-(5-Methylpyrimidin-2-yl)acetic acid is itself achiral, CD spectroscopy becomes a vital tool for analyzing its chiral derivatives or its complexes with other chiral molecules. nih.gov

Applications for derivatives include:

Stereochemical Assignment: The CD spectrum of a chiral derivative provides a unique fingerprint that can be used to determine its absolute configuration, often by comparing the experimental spectrum to theoretically calculated spectra or to those of known compounds. acs.org

Conformational Analysis: CD spectroscopy is highly sensitive to conformational changes in a molecule. For flexible chiral derivatives, changes in solvent, temperature, or binding to a target can induce conformational shifts that are readily detected as changes in the CD spectrum. acs.org This is particularly useful for studying how a chiral drug molecule might adapt its shape upon binding to a biological receptor.

Applications of 2 5 Methylpyrimidin 2 Yl Acetic Acid in Materials Science and Supramolecular Chemistry

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of both the metallic and organic components allows for the design of MOFs with tailored properties for applications in gas storage, separation, catalysis, and sensing. The bifunctional nature of 2-(5-Methylpyrimidin-2-yl)acetic acid, possessing both a carboxylic acid group for metal coordination and a nitrogen-containing pyrimidine (B1678525) ring, makes it a candidate ligand for MOF synthesis.

In the architecture of MOFs and coordination polymers, organic ligands serve as bridges connecting metal centers to form one-, two-, or three-dimensional networks. 2-(5-Methylpyrimidin-2-yl)acetic acid can act as a versatile bridging ligand. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the nitrogen atoms of the pyrimidine ring can also participate in coordination. This multi-modal coordination capability allows for the formation of diverse network topologies. For instance, studies on pyrimidine-4,6-dicarboxylate have shown its ability to form a 3D MOF with lead(II), exhibiting a highly condensed structure with an unprecedented topology. mdpi.com Similarly, 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid has been used to synthesize cobalt(II), nickel(II), manganese(II), and zinc(II) coordination polymers with versatile framework topologies. researchgate.net The specific coordination environment is influenced by the choice of the metal ion and reaction conditions.

The methyl group at the 5-position of the pyrimidine ring in 2-(5-Methylpyrimidin-2-yl)acetic acid can also influence the resulting framework by introducing steric effects that may direct the self-assembly process towards specific architectures.